molecular formula C14H14N4O2S B2628996 N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 953012-17-4

N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2628996
CAS RN: 953012-17-4
M. Wt: 302.35
InChI Key: BJEIGHDTKXKHII-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Pyrimidine and Thiazole Derivatives

Pyrimidine and thiazole derivatives, including compounds structurally related to "N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide," have been extensively studied for their diverse biological activities. These heterocyclic compounds are known for their versatility in drug development due to their ability to interact with various biological targets. For example, thiazolopyridines exhibit various biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. They have shown potential in treating hyperproliferative disorders due to their inhibitory action on integrally linked kinases. Additionally, derivatives of thiazolopyridines have demonstrated antidiabetic, antibacterial, anti-tuberculosis actions, and positive effects in the treatment of sexual dysfunction. Their anticancer effect, particularly when containing the α-amino phosphonate residue, highlights their significant therapeutic potential (Chaban, 2015).

Pyrimidine-Based Optical Sensors

The review on biologically significant pyrimidine appended optical sensors from 2005 to 2020 by Jindal and Kaur (2021) underlines the importance of pyrimidine derivatives in the development of optical sensors due to their exquisite sensing materials and their wide range of biological and medicinal applications (Jindal & Kaur, 2021). This illustrates the compound's potential utility beyond traditional therapeutic applications, expanding into diagnostic and monitoring tools within biomedical research.

Metabotropic Glutamate Receptor Antagonists

Research on glutamate receptors, including metabotropic glutamate receptor subtype 5 antagonists (MPEP and MTEP), showcases the intricate relationship between chemical structure and neurological activity. These antagonists have been utilized to explore physiological and pathophysiological functions of mGluR5, suggesting the structural complexity and specificity required for targeting neurological pathways effectively. This area of research highlights the critical nature of specific structural features in the development of neurological agents (Lea & Faden, 2006).

properties

IUPAC Name

N-(4-methylpyridin-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9-2-4-15-11(6-9)17-12(19)7-10-8-21-14-16-5-3-13(20)18(10)14/h2-6,10H,7-8H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEIGHDTKXKHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

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